![molecular formula C24H19N3O5S B2683662 4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid CAS No. 1989758-11-3](/img/structure/B2683662.png)

4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

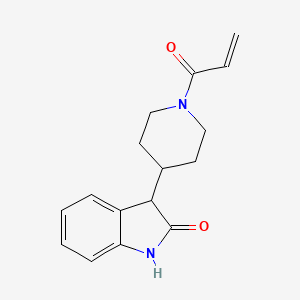

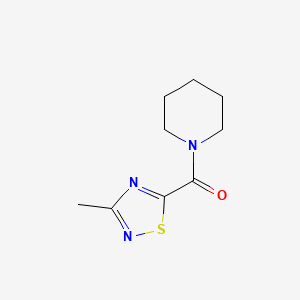

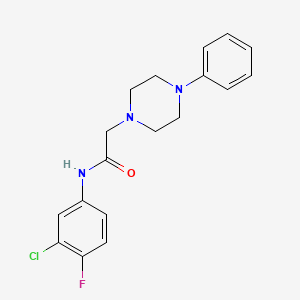

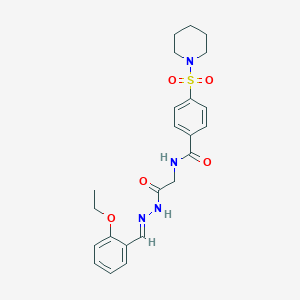

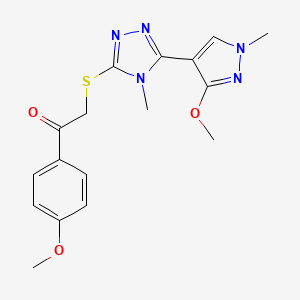

The compound contains several functional groups including a mercapto group (-SH), a carboxylic acid group (-COOH), an amide group (-CONH2), a methoxy group (-OCH3), and a quinazolinone group. These functional groups could potentially confer a range of chemical properties and reactivities to the compound .

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinone group suggests that the compound may have a bicyclic structure. The other functional groups would be attached to this core structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the mercapto group is nucleophilic and could participate in substitution reactions, the carboxylic acid group could undergo acid-base reactions, and the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the carboxylic acid and amide groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique

Surface-Enhanced Raman Spectroscopy (SERS) Sensors

4-Mercaptobenzoic acid (4-MBA): , a close analog of our compound, is a probe molecule with thiol and carboxylic groups. These functional groups form self-assembled monolayers (SAMs) on surfaces. Researchers have harnessed these SAMs to develop SERS sensors . These sensors enhance the detection sensitivity of Raman spectroscopy, making them valuable for detecting trace amounts of analytes in biological and environmental samples .

Acetylcholinesterase (AChE) Inhibition

In an in vitro study, 4- ((bis (4-hydroxyphenyl)methylene)amino)benzoic acid demonstrated potent AChE inhibition. With an IC50 value of 7.49 ± 0.16 µM, it outperformed rivastigmine, a known AChE inhibitor. AChE inhibition is relevant in the context of neurodegenerative diseases, such as Alzheimer’s, where maintaining acetylcholine levels is crucial .

Anticancer Activity

The compound 2′-(2-benzyloxy-phenyl)-1H,1′H-[2,4]-bibenzo imidazolyl-4-carboxylic acid methyl ester exhibited promising anticancer activity. It displayed lower IC50 values (2.8 μM for A-549 cells and 7.1 μM for HeLa cells) compared to the reference compound UK-1. This suggests potential applications in cancer therapy .

Novel Heterocyclic Compounds

Researchers have synthesized novel heterocyclic compounds based on the 2-amino-benzimidazole scaffold. These compounds show diverse biological activities. Our compound could serve as a building block for creating new derivatives with modified properties. Exploration of these derivatives may lead to novel drug candidates .

Olmesartan Synthesis

Olmesartan: , an angiotensin II receptor antagonist used to treat hypertension, contains a benzoic acid moiety. The synthesis of olmesartan involves coupling a tetrazole-containing intermediate with a benzoic acid derivative. Our compound could be relevant in similar synthetic pathways for drug development .

Thiazolidinone Derivatives

The compound 3- { (5E)-4-OXO-2-THIOXO-5- [ (2E)-2- (1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)ETHYLIDENE]-1,3-THIAZOLIDIN-3-YL}BENZOIC ACID belongs to a class of thiazolidinone derivatives. These compounds exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects. Further exploration of their pharmacological properties is warranted .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[[[3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O5S/c1-32-18-9-7-17(8-10-18)27-22(29)19-11-6-16(12-20(19)26-24(27)33)21(28)25-13-14-2-4-15(5-3-14)23(30)31/h2-12H,13H2,1H3,(H,25,28)(H,26,33)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJGCRAKCYADKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)C(=O)O)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683580.png)

![4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2683582.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2683595.png)

![5-Bromo-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2683598.png)

![4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid](/img/structure/B2683601.png)